molecular formula C14H11N3O2 B8290923 2-(2-methylpyridin-3-yl)-1H-benzo[d]imidazole-4-carboxylic acid

2-(2-methylpyridin-3-yl)-1H-benzo[d]imidazole-4-carboxylic acid

Cat. No. B8290923
M. Wt: 253.26 g/mol
InChI Key: GAKMCXSEUODQID-UHFFFAOYSA-N
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Patent
US08846947B2

Procedure details

2-Methylnicotinaldehyde (149; 2.18 g, 18 mmol) was subjected to the standard conditions used to prepare substituted benzimidazoles by reaction with 2,3-diaminobenzoic acid 1. The desired product, 2-(2-methylpyridin-3-yl)-1H-benzo[d]imidazole-4-carboxylic acid 150, was obtained by purification using chromatography, followed by crystallization from EtOAc (0.43 g, 11%).
Quantity
2.18 g
Type
reactant
Reaction Step One
[Compound]
Name
substituted benzimidazoles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.[NH2:10][C:11]1[C:19]([NH2:20])=[CH:18][CH:17]=[CH:16][C:12]=1[C:13]([OH:15])=[O:14]>>[CH3:1][C:2]1[C:3]([C:4]2[NH:20][C:19]3[CH:18]=[CH:17][CH:16]=[C:12]([C:13]([OH:15])=[O:14])[C:11]=3[N:10]=2)=[CH:6][CH:7]=[CH:8][N:9]=1

Inputs

Step One
Name
Quantity
2.18 g
Type
reactant
Smiles
CC1=C(C=O)C=CC=N1
Step Two
Name
substituted benzimidazoles
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=CC=C1C1=NC2=C(N1)C=CC=C2C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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